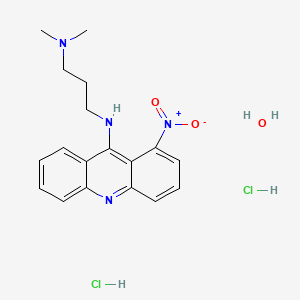
Nitracrine dihydrochloride monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitracrine dihydrochloride monohydrate is a derivative of acridine, known for its cytostatic and cytotoxic properties. It is an antineoplastic agent used primarily in cancer treatment. The compound is characterized by its orange crystalline form and is soluble in water, methanol, and ethanol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nitracrine dihydrochloride monohydrate is synthesized through a series of chemical reactions involving acridine derivatives. . The final product is obtained as dihydrochloride monohydrate through crystallization.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The compound is typically produced in batch reactors, followed by purification and crystallization steps .
Analyse Des Réactions Chimiques
Types of Reactions
Nitracrine dihydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of nitracrine, such as aminoacridine and iminoacridine, which have different biological activities .
Applications De Recherche Scientifique
Nitracrine dihydrochloride monohydrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Studied for its effects on cellular processes and DNA interactions.
Medicine: Primarily used as an antineoplastic agent in cancer treatment. It has shown efficacy in treating various types of tumors.
Industry: Utilized in the development of new pharmaceuticals and chemical compounds.
Mécanisme D'action
Nitracrine dihydrochloride monohydrate exerts its effects by intercalating into DNA, disrupting the DNA structure and inhibiting DNA replication and transcription. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acriflavine: Another acridine derivative with similar DNA intercalating properties.
Proflavine: Known for its antibacterial and antitumor activities.
Mitoxantrone: A synthetic anthracenedione with antineoplastic properties.
Uniqueness
Nitracrine dihydrochloride monohydrate is unique due to its specific side chain modifications, which enhance its cytotoxicity and selectivity towards cancer cells. Its ability to form stable complexes with DNA makes it a potent antineoplastic agent .
Propriétés
Numéro CAS |
55429-45-3 |
|---|---|
Formule moléculaire |
C18H24Cl2N4O3 |
Poids moléculaire |
415.3 g/mol |
Nom IUPAC |
N',N'-dimethyl-N-(1-nitroacridin-9-yl)propane-1,3-diamine;hydrate;dihydrochloride |
InChI |
InChI=1S/C18H20N4O2.2ClH.H2O/c1-21(2)12-6-11-19-18-13-7-3-4-8-14(13)20-15-9-5-10-16(17(15)18)22(23)24;;;/h3-5,7-10H,6,11-12H2,1-2H3,(H,19,20);2*1H;1H2 |
Clé InChI |
NHZMLGQMVDPHND-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-].O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


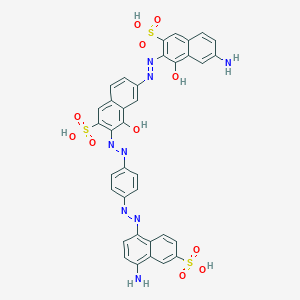
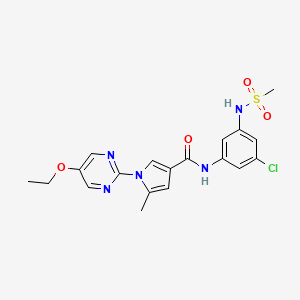
![5-[2-(dimethylamino)ethoxy]-N-[(1R)-1-[3-(1-ethylpyrazol-3-yl)-5-(1-methylpyrazol-4-yl)phenyl]ethyl]-2-methylbenzamide](/img/structure/B15137177.png)
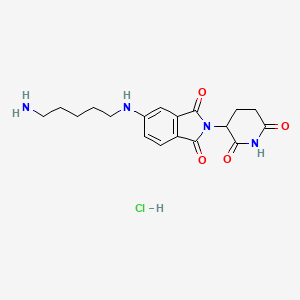
![[2-[(4-fluorophenyl)sulfonylamino]-4-[(4-phenylbenzoyl)amino]phenyl] 6-[[1-[3-[3-[[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoyl]amino]propylcarbamoyl]phenyl]sulfonyl-6-oxopyridine-3-carbonyl]amino]hexanoate](/img/structure/B15137187.png)
![2-phenyl-3-[4-[2-[(E)-2-phenylethenyl]-2,3-dihydro-1,5-benzoxazepin-4-yl]phenyl]quinazolin-4-one](/img/structure/B15137191.png)
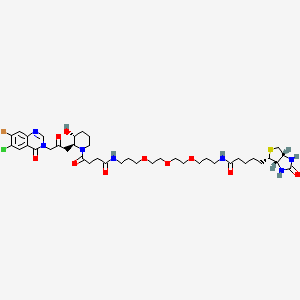
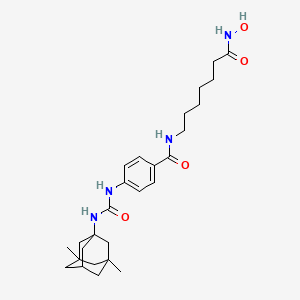
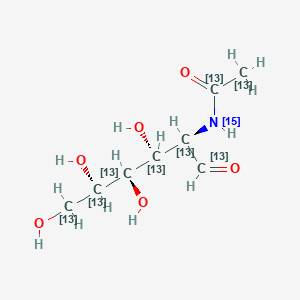
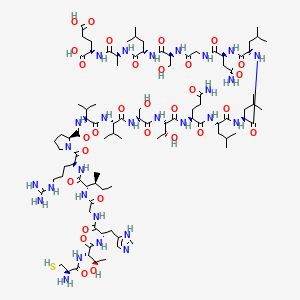
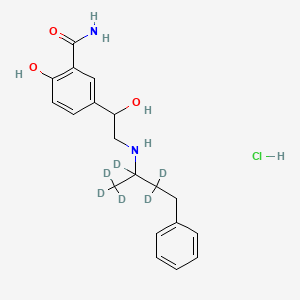
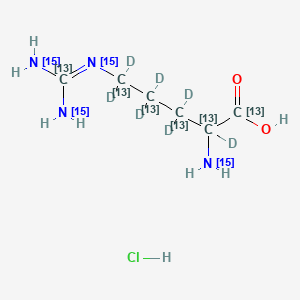
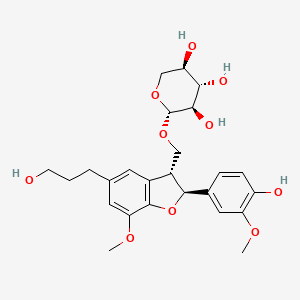
![4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(14-oxa-2,4,10-triazatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-10-yl)benzamide](/img/structure/B15137259.png)
